2-[2-hydroxyethyl-(4,4,8-trimethyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol
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Overview
Description
2-[(2-hydroxyethyl)(2,2,5-trimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)(2,2,5-trimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxyethyl)(2,2,5-trimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-[(2-hydroxyethyl)(2,2,5-trimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)(2,2,5-trimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: A compound with a similar pyran ring structure.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2: Another compound with a related pyran structure.
Uniqueness
2-[(2-hydroxyethyl)(2,2,5-trimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
899406-40-7 |
---|---|
Molecular Formula |
C19H24N4O4 |
Molecular Weight |
372.4g/mol |
IUPAC Name |
2-[2-hydroxyethyl-(4,4,8-trimethyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol |
InChI |
InChI=1S/C19H24N4O4/c1-11-13-9-26-19(2,3)8-12(13)14-15-16(27-18(14)22-11)17(21-10-20-15)23(4-6-24)5-7-25/h10,24-25H,4-9H2,1-3H3 |
InChI Key |
GWRYWDLPHVJFKI-UHFFFAOYSA-N |
SMILES |
CC1=C2COC(CC2=C3C4=C(C(=NC=N4)N(CCO)CCO)OC3=N1)(C)C |
Canonical SMILES |
CC1=C2COC(CC2=C3C4=C(C(=NC=N4)N(CCO)CCO)OC3=N1)(C)C |
Origin of Product |
United States |
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